1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene
Description
Structural Characterization of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a benzene ring bearing four distinct substituents positioned according to a specific substitution pattern that creates significant steric and electronic effects. The compound exhibits the molecular formula C₇H₂BrF₄I with a molecular weight of 368.89 grams per mole, representing one of the most heavily substituted benzene derivatives in terms of halogen content. The structural arrangement places the bromine atom at position 1, fluorine at position 5, iodine at position 2, and the trifluoromethyl group at position 4, creating a substitution pattern that maximizes the separation between the largest substituents while maintaining overall molecular stability.
Crystallographic analysis of related polyhalogenated benzene compounds provides insights into the solid-state organization of such heavily substituted aromatic systems. Studies of similar compounds, including 1-bromo-4-iodo-benzene, have revealed monoclinic crystal systems with space group P2₁/c, displaying characteristic unit cell parameters that reflect the influence of halogen substituents on molecular packing. The crystal structure analysis shows unit cell dimensions of a = 4.1704(6) Å, b = 5.8242(8) Å, c = 14.929(2) Å, and β = 97.315(5)°, with a unit cell volume of 359.67(9) ų. These crystallographic parameters demonstrate how halogen atoms, particularly the larger iodine and bromine substituents, influence the three-dimensional arrangement of molecules in the solid state through halogen-halogen interactions and van der Waals forces.
The molecular geometry is significantly influenced by the presence of the trifluoromethyl group, which introduces additional steric bulk and electronic effects. Research on trifluoromethyl-substituted benzene derivatives has shown that the carbon-trifluoromethyl bond typically exhibits lengths around 1.968(3) Å, while the carbon-fluorine bonds within the trifluoromethyl group average 1.355(4) Å with fluorine-carbon-fluorine angles of approximately 103.2°. These geometric parameters reflect the tetrahedral coordination around the carbon atom of the trifluoromethyl group and the strong electronegativity of the fluorine atoms. The positioning of multiple halogen substituents creates a complex electronic environment that affects both the reactivity and physical properties of the compound, with each halogen contributing distinct electronic and steric influences to the overall molecular architecture.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and fluorine-19 spectra. The compound's limited number of aromatic protons, resulting from the extensive halogen substitution, creates distinctive spectral patterns that facilitate unambiguous identification. Fluorine-19 Nuclear Magnetic Resonance spectroscopy proves particularly valuable for this compound due to the presence of both the single fluorine substituent on the benzene ring and the three fluorine atoms within the trifluoromethyl group, each exhibiting characteristic chemical shifts and coupling patterns.
The trifluoromethyl group typically exhibits a characteristic fluorine-19 Nuclear Magnetic Resonance signal in the range of -58 to -63 parts per million, appearing as a singlet due to the equivalent nature of the three fluorine atoms within the group. This signal represents one of the most diagnostic features for identifying trifluoromethyl-substituted benzene derivatives. The aromatic fluorine substituent appears at a distinctly different chemical shift, typically in the range of -110 to -130 parts per million, depending on the electronic environment created by the neighboring substituents. The separation between these two fluorine environments provides clear evidence for the presence of both types of fluorine-containing groups within the molecule.
Proton Nuclear Magnetic Resonance spectroscopy reveals the limited aromatic proton signals corresponding to the remaining hydrogen atoms on the benzene ring. Given the substitution pattern, only two aromatic protons remain, appearing in the typical aromatic region between 7.0 and 8.5 parts per million. These proton signals exhibit complex coupling patterns due to the influence of the various substituents, particularly the fluorine atom which can cause spin-spin coupling over multiple bonds. The chemical shifts of these aromatic protons are significantly influenced by the electron-withdrawing nature of all substituents, resulting in downfield shifts compared to unsubstituted benzene. Integration ratios in the proton spectrum confirm the molecular composition, with the aromatic protons showing a 2:3 ratio relative to the trifluoromethyl group when accounting for the different multiplicities.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides detailed information about the vibrational modes of this compound, with particular emphasis on the characteristic absorptions associated with the trifluoromethyl group and the substituted aromatic ring system. The trifluoromethyl group exhibits several diagnostic infrared absorption bands that serve as fingerprint regions for structural identification. The carbon-trifluoromethyl stretching mode typically appears as a very strong absorption near 1330 wavenumbers, representing one of the most intense and characteristic features in the infrared spectrum of trifluoromethyl-substituted compounds.
The symmetric trifluoromethyl stretching vibration manifests as a prominent band in the 730-785 wavenumber region, exhibiting high intensity in both infrared and Raman spectra. This vibration mode involves the symmetric stretching of the three carbon-fluorine bonds within the trifluoromethyl group and provides definitive evidence for the presence of this functional group. The antisymmetric trifluoromethyl stretching modes appear in the 1170-1200 wavenumber range, typically showing lower intensity compared to the symmetric stretching vibration but still serving as important diagnostic features. These vibrational assignments have been confirmed through normal coordinate analysis, which demonstrates excellent agreement between observed and calculated fundamental frequencies for trifluoromethyl-substituted benzene derivatives.
Additional characteristic absorptions include the trifluoromethyl deformation modes, which appear in the 470-510 wavenumber region and arise from the bending vibrations of the fluorine atoms relative to the central carbon atom. The trifluoromethyl rocking modes are observed in the 200-400 wavenumber range, with parallel and perpendicular components showing distinct frequencies. The aromatic carbon-carbon stretching vibrations appear in their typical positions around 1600 and 1500 wavenumbers, though their exact frequencies are modified by the extensive substitution pattern. The carbon-halogen stretching vibrations for the bromine, fluorine, and iodine substituents contribute additional features in the lower frequency regions, with carbon-iodine stretches typically appearing below 600 wavenumbers and carbon-bromine stretches in the 500-700 wavenumber range.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-CF₃ stretching | ~1330 | Very Strong | Characteristic CF₃ mode |
| CF₃ symmetric stretch | 730-785 | Strong | Symmetric C-F vibrations |
| CF₃ antisymmetric stretch | 1170-1200 | Medium-Strong | Antisymmetric C-F vibrations |
| CF₃ deformation | 470-510 | Medium | CF₃ bending modes |
| CF₃ rocking | 200-400 | Medium | CF₃ rocking vibrations |
| Aromatic C=C stretch | ~1600, ~1500 | Medium | Ring stretching modes |
| C-I stretch | <600 | Weak-Medium | Carbon-iodine bond |
| C-Br stretch | 500-700 | Weak-Medium | Carbon-bromine bond |
Comparative Structural Analysis with Polyhalogenated Benzene Derivatives
Comparative structural analysis of this compound with related polyhalogenated benzene derivatives reveals important trends in molecular architecture, crystal packing, and electronic properties as a function of halogen substitution patterns. Examination of similar compounds, including various isomers of halogenated trifluoromethylbenzenes and other polyhalogenated aromatics, provides insights into structure-property relationships within this class of compounds. The systematic comparison focuses on how different halogen arrangements affect molecular geometry, intermolecular interactions, and spectroscopic properties.
Crystal structure studies of related compounds demonstrate that halogen substitution patterns significantly influence solid-state organization through halogen-halogen contacts and other non-covalent interactions. For instance, compounds containing both bromine and iodine substituents typically exhibit short halogen-halogen contacts in their crystal structures, with bromine-bromine distances around 3.614 Å and iodine-iodine distances near 3.780 Å. These interactions contribute to the formation of ribbons and layered structures in the solid state, affecting both physical properties and potential applications. The presence of the trifluoromethyl group introduces additional complexity to the crystal packing through fluorine-hydrogen interactions and fluorine-fluorine contacts, which can compete with halogen-halogen interactions for structural organization.
Electronic structure comparisons reveal that the multiple electron-withdrawing substituents in this compound create a highly electron-deficient aromatic system compared to less substituted analogs. The cumulative effect of four electron-withdrawing groups results in significant perturbations to the aromatic π-electron system, affecting both reactivity and spectroscopic properties. Nuclear Magnetic Resonance chemical shift comparisons show that heavily halogenated benzenes exhibit characteristic downfield shifts for both aromatic protons and carbon atoms, reflecting the decreased electron density within the aromatic ring. The trifluoromethyl group, being one of the strongest electron-withdrawing groups, contributes significantly to these electronic effects.
Molecular volume and steric considerations also vary systematically across the series of polyhalogenated benzene derivatives. The progressive substitution of hydrogen atoms with larger halogen atoms leads to increased molecular volumes and modified crystal packing efficiencies. Studies of quasiracemic crystal structures containing trifluoromethyl groups demonstrate that the volume differences between different halogen substituents can range from 20% to 139% depending on the specific substitution pattern. These volume differences directly impact crystal packing arrangements and can influence physical properties such as melting points, solubilities, and thermal stabilities. The combination of electronic and steric effects in heavily substituted compounds like this compound creates unique molecular architectures that distinguish them from simpler halogenated aromatics.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₇H₂BrF₄I | 368.89 | Four electron-withdrawing substituents |
| 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethyl)benzene | C₇H₂BrF₄I | 368.89 | Isomeric substitution pattern |
| 1-Bromo-4-fluoro-2-iodo-3-(trifluoromethyl)benzene | C₇H₂BrF₄I | 368.89 | Alternative regioisomer |
| 1-Bromo-2-fluoro-4-iodo-5-(trifluoromethyl)benzene | C₇H₂BrF₄I | 368.89 | Different halogen arrangement |
| 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C₆H₂BrClFI | 335.34 | Chlorine instead of CF₃ |
| 4-Bromo-2-chloro-5-fluoroiodobenzene | C₆H₂BrClFI | 335.34 | Alternative trihalogenated structure |
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVLQFJUMKKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216030 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-21-0 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Halogenation and Trifluoromethylation
The synthesis of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene typically involves sequential introduction of halogen atoms and the trifluoromethyl group onto the benzene ring. The general approach includes:
- Starting from a suitably substituted benzene derivative , such as a trifluoromethylbenzene, selective halogenation is performed to introduce bromine, fluorine, and iodine substituents.
- Halogenation reactions are conducted using reagents like bromine or iodine in the presence of Lewis acid catalysts to achieve electrophilic aromatic substitution.
- Trifluoromethylation is often introduced early or concurrently depending on the synthetic strategy, using trifluoromethylating agents or starting materials already bearing the trifluoromethyl group.
Catalysts and Solvents
- Catalysts such as Lewis acids (e.g., FeBr3, AlCl3) facilitate halogenation.
- Palladium catalysts are employed in cross-coupling reactions involving this compound as a substrate.
- Solvents used include tetrahydrofuran (THF) and other polar aprotic solvents to maintain reaction control and solubility.
Industrial Scale Production
- Industrial synthesis employs large-scale halogenation under controlled temperature and pressure .
- Use of advanced catalytic systems and continuous flow reactors improves reaction efficiency, scalability, and product purity.
Detailed Preparation Procedure (Research Findings)
A representative synthetic pathway based on literature and experimental data is outlined below:
| Step | Reaction Type | Reagents & Conditions | Outcome & Yield |
|---|---|---|---|
| 1 | Formation of Aryl Grignard Intermediate | Iodine, magnesium turnings in THF; bromofluoro-trifluoromethylbenzene starting material; warming to 45°C to initiate Grignard formation | Formation of arylmagnesium intermediate ready for further functionalization |
| 2 | Boronic Acid Formation | Addition of trimethyl borate at -78°C; stirring and warming to ambient temperature; acidic workup | 3-Fluoro-5-trifluoromethylphenylboronic acid isolated (mp 167-168°C); yield ~57% |
| 3 | Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) | Palladium tetrakis(triphenylphosphine), aqueous sodium carbonate, THF solvent, reflux at 80°C under nitrogen for 24 h | Coupled product (e.g., 1-bromo-3-fluoro-5-trifluoromethylbenzene derivative) obtained; yield ~57% |
| 4 | Halogenation (Electrophilic Substitution) | Bromine or iodine with Lewis acid catalyst under controlled temperature | Introduction of bromine and iodine substituents on aromatic ring |
| 5 | Purification | Extraction with ethyl acetate, drying over magnesium sulfate, filtration, and chromatography | High purity this compound |
Note: The above steps are adapted from experimental synthesis of related trifluoromethylated halobenzenes and cross-coupling protocols, reflecting the typical approach for this compound’s preparation.
Reaction Mechanisms and Analysis
- Nucleophilic Substitution: The presence of multiple halogens allows nucleophilic substitution reactions, for example, replacing iodine or bromine with nucleophiles like fluoride or iodide ions in polar aprotic solvents.
- Electrophilic Substitution: Bromination and iodination proceed via electrophilic aromatic substitution facilitated by Lewis acid catalysts.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable the formation of new carbon-carbon bonds by coupling arylboronic acids with aryl halides, a key step in synthesizing complex derivatives.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C7H2BrF4I |
| CAS Number | 1345472-21-0 |
| Solvents | Tetrahydrofuran (THF), ethyl acetate |
| Catalysts | Lewis acids (FeBr3, AlCl3), Pd(PPh3)4 |
| Temperature Range | -78°C (borate addition) to 80°C (cross-coupling reflux) |
| Reaction Time | 30 min to 24 h depending on step |
| Yields | 44-57% in key steps such as boronic acid formation and cross-coupling |
| Purification | Acidic aqueous workup, extraction, drying, chromatography |
Summary of Research Insights
- The preparation of this compound is a multi-step process involving careful control of reaction conditions to selectively install halogen and trifluoromethyl groups.
- The use of Grignard reagents and boronic acid intermediates is common for introducing functional groups amenable to cross-coupling.
- Palladium-catalyzed cross-coupling reactions are central to building the complex substitution pattern on the benzene ring.
- Industrial methods leverage advanced catalytic systems and continuous flow technology to optimize yield and scalability.
- The compound’s synthesis is well-documented in the context of its utility as a synthetic intermediate in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of multiple halogen atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of halogenated derivatives .
Scientific Research Applications
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is utilized in several scientific research fields:
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For instance, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent positions, halogen types, or functional groups. Key factors include reactivity, steric effects, and applications.
Halogen and Trifluoromethyl-Substituted Benzenes
Key Observations:
- Steric Effects: The target compound’s iodine (position 2) and bromine (position 1) create significant steric hindrance, reducing yields in Pd-catalyzed aminations compared to less hindered analogs (e.g., 1-bromo-3,5-di(trifluoromethyl)benzene yields 80% vs. <50% for ortho-substituted derivatives) .
- Electronic Effects: Trifluoromethyl (CF₃) is strongly electron-withdrawing, activating the ring for electrophilic substitution at specific positions. Nitro or trifluoromethoxy groups further modulate reactivity and solubility .
Methoxy and Fluoro-Substituted Analogs
Key Observations:
- Electron Donor-Acceptor Balance: Methoxy (OCH₃) in position 4 reduces electron withdrawal from CF₃, making the ring more reactive toward electrophiles compared to the target compound .
- Biological Applications: Trifluoromethoxy (OCF₃) derivatives are prevalent in drug design due to improved bioavailability and resistance to oxidative metabolism .
Reactivity in Cross-Coupling Reactions
The target compound’s iodine substituent (position 2) is a superior leaving group compared to bromine or chlorine, enabling efficient nucleophilic aromatic substitution. However, steric crowding from multiple substituents limits catalytic efficiency:
- Pd-Catalyzed Amination: Bulky substituents (e.g., CF₃ in ortho positions) require higher catalyst loadings (up to 8 mol% Pd) and result in lower yields (e.g., 24–26% for ortho-CF₃ analogs vs. 80% for para-CF₃ derivatives) .
- Suzuki Coupling: Iodo-substituted analogs react faster than bromo derivatives but may generate side products due to competing substitution pathways.
Biological Activity
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene, with the CAS number 1345472-21-0, is an organic compound notable for its complex halogenated structure. This compound is a derivative of benzene and is characterized by the presence of bromine, fluorine, iodine, and a trifluoromethyl group. Its unique chemical properties make it relevant in various fields, including medicinal chemistry, materials science, and biological research.
The molecular formula of this compound is C7H2BrF4I. The compound's structure allows for diverse reactivity patterns, particularly in substitution and coupling reactions. These reactions are essential in synthesizing more complex organic molecules.
| Property | Value |
|---|---|
| Molecular Formula | C7H2BrF4I |
| CAS Number | 1345472-21-0 |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its applications as a synthetic intermediate in the development of biologically active compounds.
The mechanism of action typically involves its participation in nucleophilic and electrophilic substitution reactions, allowing it to modify biological targets. The presence of multiple halogen atoms enhances its reactivity, making it a valuable building block in medicinal chemistry.
Applications in Research
This compound is utilized in several scientific research fields:
Chemistry : It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology : The compound is employed in synthesizing biologically active molecules and as a probe in biochemical studies.
Medicine : Research indicates potential applications in drug discovery, particularly for developing novel therapeutic agents targeting specific diseases.
Case Studies
Recent studies have highlighted the compound's utility in synthesizing new classes of drugs. For instance, its role in the development of anti-cancer agents has been documented, showcasing its effectiveness as a substrate in palladium-catalyzed coupling reactions that form critical carbon-carbon bonds necessary for drug efficacy.
Example Case Study: Synthesis of Anticancer Agents
A study demonstrated that this compound could be used to synthesize potent inhibitors of cancer cell proliferation. The compound was subjected to a series of reactions that led to the formation of a new class of anticancer agents with improved selectivity and potency against various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene, and how are intermediates purified?
- Methodology : The compound is typically synthesized via sequential halogenation of a benzene ring. For example, bromine and iodine can be introduced via electrophilic substitution, while fluorine is added using fluorinating agents like DAST (diethylaminosulfur trifluoride). The trifluoromethyl group is often installed via Ullmann coupling or nucleophilic aromatic substitution. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents to isolate intermediates .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : NMR identifies trifluoromethyl (-CF) and fluoro substituents (δ ~ -60 to -70 ppm for -CF, δ ~ -110 ppm for -F). NMR distinguishes aromatic protons based on substituent positions.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M] at m/z 385.84 for CHBrFI).
- X-ray Diffraction : Resolves steric effects of bulky substituents (e.g., iodine at position 2 vs. bromine at position 1) .
Q. What are the critical physical properties influencing experimental handling?
- Key Properties :
- Boiling Point : ~180–200°C (estimated via group contribution methods due to halogen substituents).
- Solubility : Low in polar solvents (water), moderate in DCM or THF.
- Stability : Light-sensitive (store in amber vials at 2–8°C) and hygroscopic (use anhydrous conditions) .
Advanced Research Questions
Q. How do substituent positions (Br, F, I, -CF) influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The iodine atom (position 2) acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromine (position 1), due to lower bond dissociation energy.
- The -CF group (position 4) exerts a strong electron-withdrawing effect, activating the ring for nucleophilic substitution but deactivating it for electrophilic reactions. Steric hindrance from -CF and iodine may reduce reaction yields, requiring bulky ligands (e.g., XPhos) in catalytic systems .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Strategies :
- Dose-Response Analysis : Test compound concentrations across 3–5 orders of magnitude (e.g., 1 nM–100 µM) to identify therapeutic vs. toxic thresholds.
- Control Experiments : Use halogen-free analogs to isolate the role of -CF and halogens in bioactivity.
- Metabolic Stability Assays : Assess degradation in liver microsomes to rule out false positives from metabolites .
Q. What computational methods predict regioselectivity in catalytic C–H functionalization?
- Approach :
- DFT Calculations : Model transition states to compare activation energies for functionalization at positions 3 vs. 6. The -CF group directs electrophiles to the meta position.
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
Q. How can regioselectivity be optimized during derivatization (e.g., introducing amine or carbonyl groups)?
- Experimental Design :
- Directing Groups : Temporarily install pyridine or boronic ester groups to steer reactions to specific positions.
- Temperature Control : Low temperatures (-78°C) favor kinetic control in lithiation reactions, while higher temperatures (50°C) promote thermodynamic products .
Q. What challenges arise when scaling up synthesis, and how are purity and yield maintained?
- Solutions :
- Continuous Flow Systems : Minimize exothermic side reactions (e.g., during iodination) by controlling residence time.
- Crystallization Engineering : Use anti-solvent precipitation (e.g., adding hexane to DCM) to improve crystal purity.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
